

# Cis-4-Phenylthio-L-proline hydrochloride

## chemical properties and structure

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### Compound of Interest

Compound Name: *Cis-4-Phenylthio-L-proline*  
*hydrochloride*

Cat. No.: *B589854*

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **Cis-4-Phenylthio-L-proline hydrochloride**. This compound is a critical chiral intermediate, primarily utilized in the stereoselective synthesis of cardiovascular drugs.

## Chemical Properties and Identification

**Cis-4-Phenylthio-L-proline hydrochloride** is a white, powdered solid.<sup>[1]</sup> It is recognized for its high purity, typically  $\geq 98.0\%$ , making it suitable for pharmaceutical manufacturing.<sup>[2]</sup> Its primary role is as a key raw material in the synthesis of Zofenopril calcium, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.<sup>[2]</sup> The compound's chiral nature is indispensable for producing enantiomerically pure drugs.<sup>[2]</sup>

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>14</sub> ClNO <sub>2</sub> S	[3][4]
Molecular Weight	259.75 g/mol	[3]
IUPAC Name	(2S,4S)-4-phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride	[3]
CAS Number	105107-84-4	[1][4][5]
Appearance	White Powder	[1]
Purity	≥98.0%	[2]
pH	6.60	[1]
Loss on Drying	8.48%	[1]
Storage Conditions	Store in a dry, cool, and well-ventilated place.	[1]

Note: Specific melting point, boiling point, and solubility data were not available in the consulted public resources.

## Chemical Structure

The structure of **Cis-4-Phenylthio-L-proline hydrochloride** is defined by a proline ring, a five-membered nitrogen-containing heterocycle. The "L" designation indicates the stereochemistry at the alpha-carbon (C2), which is (S). The "cis" configuration denotes that the phenylthio group at C4 and the carboxylic acid group at C2 are on the same side of the ring plane, leading to the (2S,4S) stereochemistry.[3][6] The molecule is supplied as a hydrochloride salt, which improves its stability and handling properties.

The rigid, cyclic structure of the proline backbone is a crucial feature, influencing the conformational properties of molecules it is incorporated into.[7]

## Experimental Protocols: Synthesis

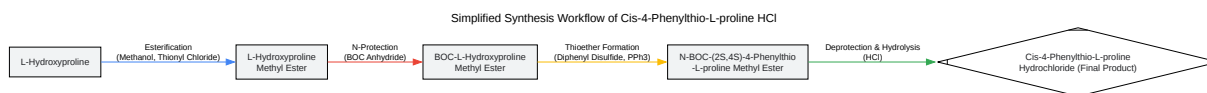
A documented method for the synthesis of (2S, 4S)-4-phenylthio-L-proline hydrochloride starts from L-hydroxyproline.[6] The process involves several key chemical transformations designed for high yield and purity, making it suitable for industrial-scale production.[6]

#### Key Steps in the Synthesis Protocol:

- **Esterification:** L-hydroxyproline is reacted with a mixture of methanol and thionyl chloride. The reaction is typically conducted at 40-50°C for 3-5 hours to produce the methyl ester of L-hydroxyproline as a white solid.[6]
- **N-Protection:** The L-hydroxyproline methyl ester is dissolved in a tetrahydrofuran and water solvent mixture. Solid sodium bicarbonate and Di-tert-butyl dicarbonate (BOC anhydride) are added, and the reaction proceeds at 25-35°C for 16-20 hours. This step protects the nitrogen atom of the proline ring and yields BOC-L-hydroxyproline methyl ester as a colorless, viscous oil.[6]
- **Thioether Formation:** The protected intermediate is then reacted with diphenyl disulfide and tributylphosphine in a toluene solvent. This reaction is heated to 80°C-120°C for 4-5 hours to introduce the phenylthio group at the C4 position, forming N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester.[6]
- **Deprotection and Hydrolysis:** A solution of 6M hydrochloric acid is added directly to the reaction mixture. The mixture is refluxed at 110-120°C. This single step removes the BOC protecting group and hydrolyzes the methyl ester to the carboxylic acid, yielding the crude hydrochloride salt of the final product.[6]
- **Purification:** The crude product is purified through extraction with ethyl acetate followed by recrystallization from methanol to obtain the pure (2S,4S)-4-phenylthio-L-proline hydrochloride.[6]

## Mandatory Visualizations

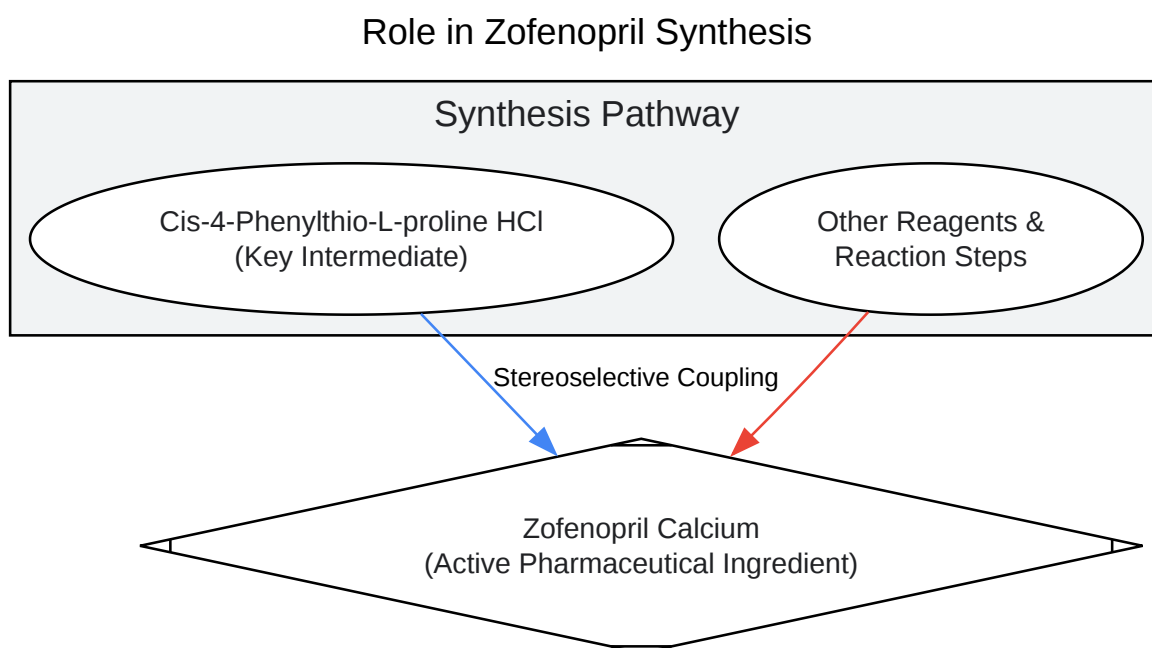
Diagram 1: Synthesis Workflow



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Caption: A flowchart illustrating the key stages in the synthesis of Cis-4-Phenylthio-L-proline HCl.

Diagram 2: Role as a Pharmaceutical Intermediate



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Caption: Logical relationship showing the compound as a key intermediate in Zofenopril synthesis.

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